Peimisine

Description

This compound has been reported in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.

isolated from Fritillaria ussuriensis

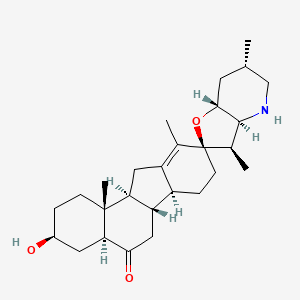

Structure

3D Structure

Properties

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYELXPJVGNZIGC-GKFGJCLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930647 | |

| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19773-24-1, 139893-27-9 | |

| Record name | Peimisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebeiensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Peimisine: Chemical Structure, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, a naturally occurring steroidal alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological effects, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this promising compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to provide a thorough understanding of the current state of this compound research.

Chemical Structure and Properties

This compound is classified as a cevanine-type steroidal alkaloid. Its intricate molecular architecture is the basis for its distinct biological functions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₁NO₃ | [1][2] |

| Molecular Weight | 427.6 g/mol | [1][2] |

| CAS Number | 19773-24-1 | [1][2] |

| IUPAC Name | (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | [1] |

| Synonyms | Ebeiensine | [1] |

| Appearance | Powder | [2] |

| Purity | >98% | [2] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, anti-asthmatic, and anticancer effects. While research is ongoing, some quantitative data on its efficacy is available.

Anti-Asthmatic Activity

This compound has been shown to induce relaxation of tracheal smooth muscle, a key factor in its potential anti-asthmatic effects.

Table 2: Anti-Asthmatic Activity of this compound

| Assay | Agonist | This compound Concentration (mmol/L) | Effect | Reference |

| Tracheal Smooth Muscle Relaxation | Acetylcholine (Ach) | 0.046 and 0.092 | Increased EC₅₀ of Ach-induced contraction | [2] |

| Tracheal Smooth Muscle Relaxation | Histamine (His) | 0.092 | No change in EC₅₀ of His-induced contraction | [2] |

| Tracheal Smooth Muscle Relaxation | CaCl₂ | 0.092 | No significant difference in CaCl₂-induced contraction | [2] |

| Intracellular Calcium Release | CaCl₂ | Three dosages | Significant inhibition of intracellular calcium release (P < 0.05, 0.01, and 0.001) in a dose-dependent manner | [2] |

Anticancer Activity

Table 3: Anticancer Activity of Peiminine

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| H1299 (Human non-small cell lung cancer) | Peiminine | 97.4 | [1][3] |

Anti-inflammatory Activity

Studies suggest that this compound and its derivatives possess anti-inflammatory properties by modulating key signaling pathways. A derivative of this compound, boc-leucine mono this compound ester monoamide, has been shown to reduce the levels of pro-inflammatory mediators.

Signaling Pathways and Mechanisms of Action

Current research indicates that this compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-Asthmatic Mechanism

The anti-asthmatic properties of this compound are attributed to its multi-target action on tracheal smooth muscle. The proposed mechanism involves interaction with muscarinic receptors, stimulation of β-adrenergic receptors, inhibition of intracellular calcium release, and promotion of nitric oxide release.[2]

Caption: Proposed mechanism for this compound-induced tracheal smooth muscle relaxation.

Anti-inflammatory and Cytoprotective Mechanisms

This compound and its derivatives have been shown to modulate inflammatory and oxidative stress pathways, including the NF-κB and KEAP1/NRF2 pathways.

A derivative of this compound has been observed to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as iNOS.

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

This compound has demonstrated protective effects against oxidative stress-induced injury in human lung epithelial cells by modulating the KEAP1/NRF2 and JNK/MAPK signaling pathways.

References

- 1. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Peimisine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Peimisine, a steroidal alkaloid of significant interest in pharmaceutical research. The document details the primary plant genera in which this compound is found, outlines its biosynthetic pathway, presents quantitative data on its occurrence, and describes the experimental protocols for its extraction and analysis.

Natural Occurrence of this compound

This compound is predominantly isolated from various species of the genus Fritillaria, a group of perennial herbaceous plants belonging to the Liliaceae family. These plants are primarily distributed across the temperate regions of the Northern Hemisphere, with a high concentration of medicinally important species found in Central Asia, particularly China. The bulbs of Fritillaria species are the primary anatomical part where this compound and other related isosteroidal alkaloids are concentrated, although the compound has also been detected in the aerial parts of some species.

An intriguing and less conventional source of this compound is an endophytic fungus, Fusarium sp., which has been isolated from Fritillaria unibracteata var. wabensis. This discovery suggests that microbial fermentation could be a potential alternative for the production of this compound.[1][2]

While the genus Veratrum is known to produce a variety of steroidal alkaloids, current scientific literature does not prominently report the presence of this compound in these species.[3][4][5] Therefore, Fritillaria remains the principal natural source of this compound.

Table 1: Documented Natural Sources of this compound

| Genus | Species | Plant Part(s) | Reference(s) |

| Fritillaria | F. ussuriensis | Aerial parts | |

| F. hupehensis | Aerial parts | ||

| F. ebeiensis | Not specified | [6] | |

| F. monantha | Not specified | [6] | |

| F. unibracteata var. wabensis | Bulbs | [1] | |

| F. taipaiensis | Bulbs | [7][8] | |

| F. cirrhosa | Bulbs | [9] | |

| F. thunbergii | Bulbs | [1][10] | |

| F. walujewii | Not specified | ||

| F. pallidiflora | Not specified | ||

| Fusarium | sp. (endophytic fungus) | Fermentation culture | [1][2] |

Biosynthesis of this compound

This compound is classified as a Jervine-type isosteroidal alkaloid. Its biosynthesis originates from the cholesterol pathway. The initial steps involve the conversion of cholesterol into a series of intermediates, a process catalyzed by various enzymes including hydroxylases and transaminases. A simplified representation of this intricate pathway is illustrated below.

Caption: A high-level overview of the biosynthetic pathway leading to this compound.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly among different Fritillaria species and even within different parts of the same plant. The following table summarizes available quantitative data from scientific literature.

Table 2: Quantitative Data of this compound in Fritillaria Species

| Species | Plant Part | Method of Analysis | This compound Content | Reference(s) |

| Fritillaria thunbergii | Bulb | SFE-HPLC | 0.5 mg/g | [1][2] |

| Fritillaria taipaiensis | Bulb | HPLC-ELSD | 0.0173% - 0.0376% | [10] |

| Fritillaria unibracteata | Bulb | HPLC-ELSD | 0.0233% - 0.0528% | [10] |

Experimental Protocols

The extraction and quantification of this compound from its natural sources require specific and optimized experimental procedures. Below are summaries of commonly employed methodologies.

Extraction of this compound

a) Supercritical Fluid Extraction (SFE)

This method offers an environmentally friendly and efficient alternative to conventional solvent extraction.

-

Matrix: Dried and powdered bulbs of Fritillaria thunbergii.

-

Instrumentation: Supercritical fluid extractor.

-

Supercritical Fluid: Carbon dioxide (CO2).

-

Co-solvent: Ethanol.

-

Optimized Conditions:

-

Extraction Time: 3.0 hours

-

Temperature: 60.4 °C

-

Pressure: 26.5 MPa

-

Co-solvent Concentration: 89.3% ethanol

-

-

Outcome: This method yields a total alkaloid extract containing this compound.[1][2]

b) Conventional Solvent Extraction

A more traditional approach for the extraction of alkaloids.

-

Matrix: Dried and powdered bulbs of Fritillaria species.

-

Solvent: Typically methanol or ethanol, often with the addition of a base such as ammonia to facilitate the extraction of free alkaloids.

-

Procedure:

-

Maceration or Soxhlet extraction of the plant material with the chosen solvent.

-

Filtration and concentration of the crude extract under reduced pressure.

-

Acid-base partitioning to separate the alkaloid fraction from other constituents.

-

The crude extract is dissolved in an acidic aqueous solution (e.g., HCl or H2SO4).

-

The acidic solution is washed with an immiscible organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds.

-

The aqueous layer is then basified (e.g., with NH4OH) to precipitate the alkaloids.

-

The precipitated alkaloids are extracted with an organic solvent.

-

-

The organic extract is dried and concentrated to yield the total alkaloid fraction.

-

Quantification of this compound

a) High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This is a common method for the quantification of compounds that lack a strong UV chromophore, such as this compound.

-

Instrumentation: HPLC system coupled with an ELSD.

-

Column: A reversed-phase column, such as an Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm), is typically used.[10]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and an amine modifier like diethylamine is often employed to improve peak shape.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: The ELSD parameters (e.g., drift tube temperature and nebulizer gas flow rate) are optimized for the detection of this compound.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective technique is well-suited for the quantification of this compound in complex biological matrices.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mode of Operation: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

-

Sample Preparation: For plasma or tissue samples, a liquid-liquid extraction or solid-phase extraction is typically performed to isolate the analytes.

-

Internal Standard: An appropriate internal standard is used for accurate quantification.

-

Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: A generalized workflow for the extraction and analysis of this compound.

This technical guide provides a foundational understanding of the natural sources of this compound for professionals in the fields of research, science, and drug development. The presented data and methodologies can serve as a valuable resource for further investigation and utilization of this promising natural compound.

References

- 1. Optimization of Supercritical Fluid Extraction of Total Alkaloids, this compound, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Supercritical Fluid Extraction of Total Alkaloids, this compound, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Veratrum - Wikipedia [en.wikipedia.org]

- 6. [Simultaneous determination of peimine and peiminine in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Determination of peimine and peiminine in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Peimisine in Fritillaria: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the biosynthesis pathway of Peimisine, a significant isosteroidal alkaloid found in plants of the Fritillaria genus. This compound and related compounds are of considerable interest due to their wide range of pharmacological activities, including anti-tussive, expectorant, and anti-inflammatory effects.[1][2] Understanding the intricate biosynthetic route to this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, addressing the limitations of low yields from natural plant sources and the long growth cycle of Fritillaria species.[1][3][4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, a jervine-type isosteroidal alkaloid, is a complex process that begins with primary metabolites and proceeds through the formation of a cholesterol backbone, which is subsequently modified through a series of enzymatic reactions.[5] The initial stages of isoprenoid precursor formation can occur via two independent pathways: the mevalonate (MVA) pathway in the cytoplasm and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.[5][6]

These pathways provide the fundamental building blocks for the synthesis of cholesterol. Following the formation of cholesterol, a series of largely uncharacterized, but proposed, cyclization, hydroxylation, and nitrogen incorporation steps lead to the formation of the characteristic hexacyclic structure of this compound.

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species [mdpi.com]

- 6. mdpi.com [mdpi.com]

Peimisine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant anti-cancer properties across a spectrum of malignancies. This technical guide delineates the molecular mechanisms underpinning the anti-neoplastic effects of this compound, providing an in-depth analysis of its impact on key cellular processes. Emerging research indicates that this compound exerts its therapeutic effects through the induction of apoptosis and cell cycle arrest, modulation of critical signaling pathways, and the induction of ferroptosis. This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological interactions to facilitate further research and drug development efforts in oncology.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds. This compound, derived from traditional Chinese medicine, has garnered attention for its potential as a multi-targeted agent against various cancers, including colorectal, prostate, breast, and gastric cancers.[1] This guide synthesizes the current understanding of this compound's mechanism of action at the cellular and molecular level.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of programmed cell death, inhibition of cell proliferation, and disruption of pro-survival signaling cascades.

Induction of Apoptosis

A predominant mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through both intrinsic and extrinsic pathways.

Studies have shown that this compound treatment leads to characteristic morphological changes associated with apoptosis, such as nuclear shrinkage and chromatin fragmentation.[2] This is further evidenced by an increase in Annexin V-positive cells in a dose-dependent manner.[2][3] At the molecular level, this compound modulates the expression of key apoptotic regulators. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, a critical determinant of cell fate.[2][4] This shift in balance leads to the activation of caspase cascades, including the cleavage and activation of caspase-3, a key executioner caspase.[2][5]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][2] This prevents cancer cells from proceeding through the necessary checkpoints for cell division. The arrest is often associated with the modulation of cell cycle regulatory proteins. For instance, in some cancer cell lines, this compound has been shown to down-regulate the expression of proteins that drive the cell cycle forward.[6]

Modulation of Signaling Pathways

This compound's anti-cancer effects are intricately linked to its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

In prostate cancer cells, this compound has been shown to disrupt intracellular calcium homeostasis.[1] It significantly increases the intracellular Ca²⁺ concentration, which in turn promotes the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK).[1] The activation of this Ca²⁺/CaMKII/JNK signaling pathway is a key trigger for apoptosis in these cells.[1]

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.[7][8][9][10][11] this compound has been found to inhibit this pathway. In breast cancer, this compound acts synergistically with Adriamycin by suppressing the PI3K/Akt pathway.[12] In lung cancer, it has been shown to regulate genes involved in the PI3K-Akt pathway, including PI3K, AKT, and PTEN.[12] The inhibition of this pathway contributes to the apoptotic and anti-proliferative effects of this compound.

Recent studies have unveiled a novel mechanism of this compound involving the induction of ferroptosis, an iron-dependent form of programmed cell death. In breast cancer, this compound triggers ferroptosis by activating the Nrf2 signaling pathway.[12] This leads to an increase in the expression of downstream antioxidant genes like HO-1.[12] This pro-oxidative effect, leading to lipid peroxidation, is a key characteristic of ferroptosis and represents a distinct anti-cancer strategy of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) |

| Prostate Cancer | DU-145 | Not explicitly stated, but effective at 2.5, 5, and 10 µM | Not specified |

| Prostate Cancer | LNCaP | Not explicitly stated, but effective at 2.5, 5, and 10 µM | Not specified |

| Prostate Cancer | PC-3 | Not explicitly stated, but effective at 2.5, 5, and 10 µM | Not specified |

| Colorectal Cancer | HCT-116 | Not explicitly stated, but effective at 50, 100, 200, and 400 µM | 48 |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cancer Type | Cell Line | Parameter Measured | Effect | Concentration (µM) |

| Colorectal Cancer | HCT-116 | Annexin V-positive cells | Dose-dependent increase | 200, 400 |

| Prostate Cancer | PC-3 | Apoptosis | Induced | 2.5, 5, 10 |

| Glioblastoma | Not specified | Cell Cycle Arrest | Induced | Not specified |

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound as described for the cell viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomly assigned to treatment groups and administered this compound (e.g., via intraperitoneal injection) or a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).[13]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Signaling pathways modulated by this compound in cancer cells.

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic agent with a multi-targeted mechanism of action. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of key signaling pathways like Ca²⁺/CaMKII/JNK and PI3K/Akt, underscores its therapeutic potential. The recent discovery of its role in inducing ferroptosis via Nrf2 signaling opens new avenues for its application, particularly in cancers resistant to conventional apoptosis-inducing agents.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy in combination with existing chemotherapeutic drugs and targeted therapies. Comprehensive in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The development of more potent and specific derivatives of this compound could also enhance its therapeutic index. Continued investigation into the intricate molecular mechanisms of this compound will be crucial for its successful translation into clinical practice for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring molecular targets in cancer: Unveiling the anticancer potential of Paeoniflorin through a comprehensive analysis of diverse signaling pathways and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perifosine induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid Peimisine: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine, a major isosteroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has a long history of use in traditional medicine for treating respiratory ailments.[1] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses and has uncovered a broader spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, its mechanisms of action, and the experimental methodologies used to characterize them. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Activities of this compound

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-asthmatic, and potential anticancer activities. These effects are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to reduce the expression of pro-inflammatory cytokines in various in vitro models.[1][2]

Quantitative Data on Anti-inflammatory Effects

| Cell Line | Treatment | Concentration | Effect | Reference |

| RAW 264.7 | This compound derivative (boc-leucine mono this compound ester monoamide) + LPS | 25 µg/mL | Reduced levels of TNF-α, IL-1β, IL-6, and iNOS | [1] |

| RAW 264.7 | This compound + LPS | 25 µg/mL | Significantly reduced mRNA expression of IL-1β, IL-6, and TNF-α | [2] |

Antioxidant Activity

The antioxidant properties of this compound are crucial to its protective effects against cellular damage induced by oxidative stress. It has been shown to modulate key pathways involved in the cellular antioxidant response.[3]

Quantitative Data on Antioxidant Effects

| Cell Line | Inducer | This compound Concentration | Observed Effect | Reference |

| BEAS-2B | Cigarette Smoke Extract (CSE) | 1, 10, 40, 80 μM | Reversed the CSE-induced increase in Keap1 and decrease in Nrf2 expression | [4] |

| BEAS-2B | Cigarette Smoke Extract (CSE) | 10, 20, 40 μM | Attenuated the production of Reactive Oxygen Species (ROS) | [4] |

Anti-asthmatic Activity

Traditionally used for respiratory conditions, this compound has shown potential in relaxing tracheal smooth muscle, a key factor in asthma.[1]

Quantitative Data on Anti-asthmatic Effects

| Model | Inducer | This compound Concentration | Effect | Reference |

| In vitro tracheal smooth muscle | Acetylcholine (Ach) | 0.046 and 0.092 mmol/L | Increased the EC50 of Ach-induced contraction | [1] |

| In vitro tracheal smooth muscle | CaCl₂ | Three dosages (not specified) | Dose-dependent inhibition of intracellular calcium release (P < 0.05, 0.01, and 0.001) | [1] |

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties.[1] However, a comprehensive quantitative assessment, such as the determination of IC50 values across various cancer cell lines, is not yet available in the current body of scientific literature. The available data primarily points to the anticancer potential of related compounds or crude extracts containing this compound. Further targeted research is necessary to quantify the cytotoxic and antiproliferative effects of pure this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.

Cell Culture and Treatment

-

BEAS-2B Human Bronchial Epithelial Cells:

-

Culture Medium: BEGM (Bronchial Epithelial Cell Growth Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is replaced every 2-3 days.

-

Subculture: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using Accutase or Trypsin-EDTA, and re-seeded in new flasks at a density of 1-2 x 10⁴ cells/cm².

-

Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). After adherence, the cells are treated with various concentrations of this compound, with or without an inducing agent like cigarette smoke extract (CSE), for the specified duration.

-

-

RAW 264.7 Murine Macrophage Cells:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a 5% CO₂ humidified atmosphere.

-

LPS-induced Inflammation: To induce an inflammatory response, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing Lipopolysaccharide (LPS) at a concentration of 1 µg/mL. This compound is typically added as a pre-treatment for 1 hour before LPS stimulation.

-

MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., NRF2, p-JNK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

This compound is a promising natural alkaloid with a multitude of biological activities, including well-documented anti-inflammatory, antioxidant, and anti-asthmatic effects. Its mechanisms of action involve the modulation of critical signaling pathways such as KEAP1/NRF2 and JNK/MAPK. While preliminary evidence suggests potential anticancer activity, further rigorous investigation is required to quantify its efficacy and elucidate the underlying mechanisms. The experimental protocols and data presented in this guide provide a solid foundation for future research aimed at fully characterizing the therapeutic potential of this compound and its derivatives.

References

- 1. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Peimisine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Peimisine is an isosteroidal alkaloid isolated from the bulbs of Fritillaria species, plants with a long history of use in traditional medicine for treating respiratory ailments and inflammation.[1][2] Modern pharmacological research has begun to elucidate the scientific basis for these effects, identifying this compound as a potent anti-inflammatory agent. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory activity, presents quantitative data from key in vitro studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The evidence indicates that this compound exerts its effects primarily through the modulation of the KEAP1/NRF2 and JNK/MAPK signaling pathways, leading to a reduction in oxidative stress, DNA damage, and apoptosis.[3] It also demonstrates a direct inhibitory effect on the production of pro-inflammatory cytokines in immune cells.[4][5] This guide consolidates current knowledge to support further research and development of this compound as a potential therapeutic candidate for inflammatory diseases.

Molecular Mechanisms of Action

This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling cascades that regulate the cellular response to inflammatory stimuli. Its primary mechanisms involve the regulation of oxidative stress and the inhibition of pro-inflammatory pathways.

Regulation of the KEAP1/NRF2 Oxidative Stress Pathway

Oxidative stress is a critical factor in the pathogenesis of inflammatory conditions. The KEAP1/NRF2 pathway is the master regulator of the cellular antioxidant response. In response to cigarette smoke extract (CSE)-induced oxidative stress in BEAS-2B bronchial epithelial cells, this compound has been shown to reverse the CSE-induced increase in Keap1 expression and decrease in Nrf2 protein expression.[3] By promoting the nuclear translocation of NRF2, this compound enhances the transcription of antioxidant genes, thereby mitigating oxidative damage.[3]

Inhibition of the JNK/MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including the JNK cascade, are crucial in mediating inflammation and apoptosis.[3] In studies using bronchial epithelial cells, CSE was found to induce cell injury and upregulate the phosphorylation of JNK.[3] Treatment with this compound effectively inhibited this CSE-induced JNK activation, suggesting that its protective effects are, in part, mediated by the downregulation of this pro-apoptotic and inflammatory pathway.[3]

Direct Suppression of Pro-inflammatory Mediators

This compound has been shown to directly inhibit the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells, this compound significantly reduces the mRNA expression levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4] This indicates a direct modulatory effect on the inflammatory output of immune cells. Derivatives of this compound have also been shown to reduce levels of these cytokines as well as inducible nitric oxide synthase (iNOS) in both in vitro and in vivo models of acute lung injury.[5][6]

Quantitative Analysis of Anti-inflammatory Effects

The efficacy of this compound has been quantified in various in vitro models. The data highlights its potency in reducing inflammatory and oxidative stress markers at specific concentrations.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Concentration | Fold Change vs. LPS Control | Significance (p-value) | Reference |

| IL-1β | 25 µg/mL | ~60% Reduction | < 0.01 | [4] |

| IL-6 | 25 µg/mL | ~75% Reduction | < 0.01 | [4] |

| TNF-α | 25 µg/mL | ~80% Reduction | < 0.01 | [4] |

| Data is estimated from graphical representation in the cited literature. |

Table 2: Effect of this compound on Oxidative Stress and DNA Damage in CSE-Treated BEAS-2B Cells

| Marker | Concentration | Effect vs. CSE Control | Significance (p-value) | Reference |

| Keap1 Protein | 1, 10, 40, 80 µM | Dose-dependent decrease | < 0.01 | [3] |

| Nrf2 Protein | 10, 40, 80 µM | Dose-dependent increase | < 0.01 | [3] |

| p-JNK Protein | 1, 10, 40, 80 µM | Dose-dependent decrease | < 0.0001 | [3] |

| 8-OHdG (DNA Damage) | 40 µM | Significant decrease | < 0.001 | [3] |

| Significance levels are reported as published in the cited literature. |

Key Experimental Methodologies

The following protocols are representative of the methods used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines in immune cells stimulated with a bacterial endotoxin.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 6-well plates at a density of 1x10⁶ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with this compound (e.g., 25 µg/mL) or vehicle control for 1-2 hours.[4]

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. A non-treated control group is also maintained.[4]

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours for cytokine measurement).

-

Sample Collection: The cell culture supernatant is collected for protein analysis (ELISA), and the cells are lysed for RNA extraction.

-

Analysis:

-

mRNA Expression: Total RNA is extracted, reverse-transcribed to cDNA, and analyzed using quantitative real-time PCR (qRT-PCR) to measure the relative expression of Il1b, Il6, and Tnf genes.[4]

-

Protein Secretion: Cytokine levels (IL-1β, IL-6, TNF-α) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

In Vitro Oxidative Stress Assay in Bronchial Epithelial Cells

This protocol evaluates this compound's ability to protect against oxidative stress-induced cell damage.[3]

-

Cell Culture: Human bronchial epithelial cells (BEAS-2B) are maintained in an appropriate culture medium.

-

Co-treatment: Cells are co-incubated with various concentrations of this compound (e.g., 1, 10, 40, 80 µM) and a fixed concentration of Cigarette Smoke Extract (CSE) for 24 hours.

-

Analysis of Protein Expression:

-

Cells are lysed, and protein concentrations are determined.

-

Western blotting is performed using primary antibodies against total and phosphorylated forms of JNK, as well as KEAP1 and NRF2, to assess pathway activation.

-

-

Analysis of DNA Damage:

-

Cellular DNA is extracted.

-

The level of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a biomarker for oxidative DNA damage, is quantified using a competitive ELISA kit.

-

-

Apoptosis Assay: DNA damage and nuclear condensation, hallmarks of apoptosis, can be visualized by staining cells with Hoechst 33258 and observing them under a fluorescence microscope.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory properties of this compound. Its multifaceted mechanism of action, involving the suppression of key inflammatory signaling pathways like JNK/MAPK and the enhancement of the NRF2-mediated antioxidant response, makes it a compelling candidate for further investigation.[3] Quantitative in vitro data demonstrates its ability to significantly reduce the expression of pro-inflammatory cytokines and markers of oxidative damage.[3][4]

Future research should focus on:

-

In Vivo Efficacy: Conducting comprehensive studies in animal models of chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) to validate the in vitro findings for this compound itself, beyond its derivatives.

-

Pharmacokinetics and Safety: Establishing the pharmacokinetic profile (ADME) and conducting thorough toxicological assessments to determine its safety margin.

-

Target Identification: Utilizing advanced techniques such as proteomics and transcriptomics to identify the direct molecular binding targets of this compound, which could further clarify its mechanism of action.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in human subjects with relevant inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Peimine, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ebeiedinone and this compound inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study the mechanism of this compound derivatives on NF-κB inflammation pathway on mice with acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Docking Studies of Peimisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of Peimisine, a natural alkaloid with significant therapeutic potential. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate further research and drug development efforts centered on this promising compound.

Introduction to this compound and Its Therapeutic Potential

This compound is a major active component isolated from the bulbs of Fritillaria species, which have a long history of use in traditional medicine for treating respiratory ailments and inflammation. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential as an anti-inflammatory and anticancer agent. In silico molecular docking studies are crucial in understanding how this compound interacts with its protein targets at a molecular level, providing a foundation for rational drug design and optimization.

Key Protein Targets of this compound

Current research has identified several key protein targets for this compound, primarily focusing on its role in inflammation and cancer. These include:

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in the detection and regulation of body temperature and pain.[1]

-

Voltage-gated Sodium Channel 1.7 (Nav1.7): A critical channel in the transmission of pain signals.[2]

-

Voltage-gated Potassium Channel 1.3 (Kv1.3): A channel that plays a role in the activation and proliferation of T-cells, making it a target for autoimmune diseases and some cancers.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A key regulator of the inflammatory response. Peiminine, a structurally related alkaloid, has been shown to inhibit this pathway.[3]

-

PI3K/Akt Signaling Pathway: A crucial pathway involved in cell survival, proliferation, and growth, which is often dysregulated in cancer.[4]

In Silico Molecular Docking Protocols

The following sections outline a generalized yet detailed methodology for performing in silico docking studies of this compound with its protein targets. This protocol is a composite based on standard practices in the field.

Software and Tools

-

Molecular Docking Software: AutoDock Vina is a widely used and effective tool for predicting the binding affinity and conformation of a ligand to a protein.

-

Protein and Ligand Preparation: AutoDockTools (ADT) is used for preparing the protein and ligand files, including adding charges and defining rotatable bonds.

-

Visualization: PyMOL or Discovery Studio Visualizer are recommended for visualizing the docked poses and analyzing protein-ligand interactions.

-

3D Structure Databases: Protein Data Bank (PDB) for obtaining the crystal structures of target proteins. PubChem for the 3D structure of this compound.

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 161294).

-

Energy Minimization: The ligand structure should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

File Format Conversion: Convert the ligand file to the PDBQT format using AutoDockTools. This step involves assigning Gasteiger charges and defining the rotatable bonds.

Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., TRPV1, Nav1.7, Kv1.3) from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules, co-factors, and any existing ligands from the protein structure.

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure.

-

Assign Charges: Assign Kollman charges to the protein.

-

File Format Conversion: Save the prepared protein structure in the PDBQT format using AutoDockTools.

Grid Box Generation

-

Define Binding Site: The binding site on the protein needs to be defined. This can be based on the location of a co-crystallized ligand in the original PDB file or identified using binding site prediction tools.

-

Set Grid Parameters: Using AutoDockTools, a grid box is generated around the defined binding site. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely.

Molecular Docking Simulation

-

Configure Docking Parameters: Create a configuration file for AutoDock Vina that specifies the paths to the prepared ligand and protein files, the grid box parameters, and the desired exhaustiveness of the search.

-

Run Docking Simulation: Execute the AutoDock Vina program with the prepared configuration file. The software will perform a series of docking runs to find the best binding poses of this compound within the protein's active site.

-

Analyze Results: The output will include the binding affinity (in kcal/mol) for the top-ranked poses and the coordinates of the ligand in each pose.

Post-Docking Analysis

-

Visualize Docked Poses: Use visualization software like PyMOL to view the predicted binding modes of this compound.

-

Analyze Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the protein.

Quantitative Data Summary

While extensive in silico docking studies have been performed on the protein targets of this compound with other ligands, specific quantitative data for this compound itself is not widely available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Predicted Binding Affinities of this compound with Key Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (Predicted) |

| TRPV1 | 3J5R | Data Not Available | Data Not Available |

| Nav1.7 | 5EKO | Data Not Available | Data Not Available |

| Kv1.3 | 2CRD | Data Not Available | Data Not Available |

| NF-κB (p50/p65) | 1VKX | Data Not Available | Data Not Available |

| PI3Kα | 4JPS | Data Not Available | Data Not Available |

| Akt1 | 6HHJ | Data Not Available | Data Not Available |

Table 2: Interacting Residues in the Binding of this compound to Target Proteins

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction (Hydrogen Bond, Hydrophobic, etc.) |

| TRPV1 | Data Not Available | Data Not Available |

| Nav1.7 | Data Not Available | Data Not Available |

| Kv1.3 | Data Not Available | Data Not Available |

| NF-κB (p50/p65) | Data Not Available | Data Not Available |

| PI3Kα | Data Not Available | Data Not Available |

| Akt1 | Data Not Available | Data Not Available |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for in silico docking studies of this compound.

References

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peperomins as anti-inflammatory agents that inhibit the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Supercritical Fluid Extraction of Peimisine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine, a major isosteroidal alkaloid found in the bulbs of Fritillaria species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitussive effects. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and efficient technology for the selective extraction of bioactive compounds from natural products. This document provides detailed application notes and protocols for the supercritical fluid extraction of this compound, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the quantitative data from studies on the supercritical fluid extraction of this compound and related alkaloids from Fritillaria thunbergii Miq.

Table 1: Optimal Supercritical Fluid Extraction Parameters for Alkaloids from Fritillaria thunbergii Miq. [1][2][3]

| Parameter | Optimal Value |

| Extraction Time | 3.0 hours |

| Temperature | 60.4 °C |

| Pressure | 26.5 MPa |

| Co-solvent (Ethanol) | 89.3% |

Table 2: Predicted Yields of Alkaloids under Optimal SFE Conditions [1][2][3]

| Compound | Predicted Yield (mg/g of raw material) |

| Total Alkaloids | 3.8 |

| This compound | 0.5 |

| Peimine | 1.3 |

| Peiminine | 1.3 |

Experimental Protocols

This section outlines the detailed methodology for the supercritical fluid extraction and quantification of this compound.

Sample Preparation

-

Obtain dried bulbs of Fritillaria thunbergii Miq.

-

Grind the dried bulbs into a fine powder.

-

Pass the powder through a sieve to ensure uniform particle size.

-

Dry the powdered sample in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove residual moisture.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on the optimized conditions for extracting this compound.

Equipment:

-

Supercritical fluid extractor system equipped with a high-pressure pump, extraction vessel, co-solvent pump, and automated back pressure regulator.

Parameters:

-

Supercritical Fluid: Carbon Dioxide (CO₂)

-

Co-solvent: 89.3% Ethanol in water

-

Extraction Vessel Volume: Dependent on the SFE system (e.g., 100 mL)

-

Sample Loading: Pack the extraction vessel with the prepared powdered sample.

-

CO₂ Flow Rate: Maintain a constant flow rate (e.g., 2-3 L/min).

-

Co-solvent Flow Rate: Adjust to maintain the desired co-solvent concentration.

-

Temperature: Set the extraction vessel temperature to 60.4°C.[1][2][3]

Procedure:

-

Load the powdered Fritillaria bulb sample into the extraction vessel.

-

Pressurize the system with CO₂ to the target pressure (26.5 MPa).

-

Heat the extraction vessel to the target temperature (60.4°C).

-

Introduce the co-solvent (89.3% ethanol) at the specified flow rate.

-

Begin the static-dynamic extraction process as per the instrument's operational guidelines for a total of 3.0 hours.

-

Collect the extract from the separator vessel.

-

Concentrate the collected extract under reduced pressure to remove the solvent.

-

Store the dried extract at a low temperature (e.g., 4°C) for further analysis.

Quantification of this compound by Ultra-Performance Liquid Chromatography (UPLC)

Instrumentation:

-

UPLC system equipped with a photodiode array (PDA) detector or an evaporative light scattering detector (ELSD).

-

Analytical column suitable for alkaloid separation (e.g., C18 column).

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (containing a modifier like 0.02% triethylamine) is often used.[4]

-

Flow Rate: As per column specifications (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection Wavelength: Determined by the UV absorbance of this compound or using an ELSD.

-

Injection Volume: Typically 1-5 µL.

Procedure:

-

Prepare a standard stock solution of this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve a known amount of the dried SFE extract in a suitable solvent (e.g., methanol).

-

Filter the sample solution through a 0.22 µm syringe filter.

-

Inject the standard solutions and the sample solution into the UPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the extract using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

Caption: Workflow for the Supercritical Fluid Extraction of this compound.

Signaling Pathways of this compound and Related Alkaloids

This compound and related alkaloids from Fritillaria have been shown to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. The diagram below illustrates the inhibitory effect on the NF-κB pathway, a central regulator of inflammation, and the activation of the Nrf2 antioxidant response pathway.

Caption: Anti-inflammatory and antioxidant signaling pathways of this compound.

Another reported mechanism of action for this compound involves the regulation of intracellular calcium levels.

Caption: this compound's inhibitory effect on intracellular calcium release.

References

- 1. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Peimisine: Standard Preparation for In Vitro Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peimisine is a steroidal alkaloid primarily isolated from plants of the Fritillaria genus.[1] It has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[2][3] In vitro studies have shown that this compound can modulate key signaling pathways involved in apoptosis, inflammation, and cellular stress.[2] These application notes provide detailed protocols for the preparation of this compound standard solutions and their use in common in vitro assays to ensure reliable and reproducible results.

Physicochemical Properties and Handling

Proper handling and storage of this compound powder and its solutions are critical for maintaining its stability and activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 19773-24-1 | [1][2][4][5] |

| Molecular Formula | C₂₇H₄₁NO₃ | [1][2][5] |

| Molecular Weight | 427.62 g/mol | [2][5] |

| Appearance | Powder | |

| Purity | >98% (HPLC) | [2][5] |

| Solubility | ≥50 mg/mL in DMSO (with gentle warming) | [4] |

| 12.5 mg/mL (29.23 mM) in DMSO | [2] | |

| Storage (Solid) | Store at -20°C for ≥ 2 years | [2] |

| Storage (Solution) | Short-term at -20°C. Long-term storage not recommended. |[4] |

Preparation of this compound Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[2][4]

Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (>98% purity)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator

Procedure:

-

Calculation: Determine the mass of this compound required.

-

Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock:

-

Mass = 1 mL × 10 mmol/L × 427.62 g/mol = 4.2762 mg

-

-

-

Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution:

-

Add the desired volume of sterile DMSO to the tube.

-

Vortex the solution thoroughly.

-

If the powder does not fully dissolve, gentle warming in a water bath (up to 60°C) or brief sonication can be applied to aid dissolution.[4]

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. It is strongly recommended to use freshly prepared solutions or to use stored solutions promptly, as long-term storage in solution is not advised.[4]

-

Protocol 3.2: Anticancer Cell Viability (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and cytotoxicity.

Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [6] Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer, osteosarcoma cells) in a 96-well plate at an appropriate density (e.g., 0.5-1.0 x 10⁵ cells/mL) and incubate overnight. [7]2. Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a "medium only" blank.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours). [2]4. MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. 5. Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Workflow for MTT Cell Viability Assay

Protocol 3.3: Apoptosis Assay (Annexin V-FITC / PI Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA. [8] Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension (e.g., 400 x g for 5 minutes). [9]3. Washing: Wash the cell pellet once with cold PBS and then once with 1X Annexin-binding buffer. [9]4. Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution. [10] * Gently vortex and incubate for 15 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour. * Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This compound's Known Pro-Apoptotic Signaling Pathway this compound can induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS) and disruption of intracellular calcium homeostasis, which converge on the activation of the JNK pathway and the intrinsic (mitochondrial) apoptosis cascade. [2][3]

Summary of Quantitative Data

The following table summarizes quantitative data reported for this compound in various in vitro assays. This data can serve as a reference for dose-range finding experiments.

Table 2: Reported In Vitro Effective Concentrations of this compound

| Assay Type | Cell Line | Effect | Effective Concentration / IC₅₀ | Reference(s) |

|---|---|---|---|---|

| Cytotoxicity | A2780 (Ovarian Cancer) | Significant cytotoxic effects | 17.43 - 92.07 µg/mL (72 h) | [2] |

| Cell Cycle Arrest | A2780 (Ovarian Cancer) | Induces G0/G1 phase arrest | 15 µg/mL | [2] |

| ACE Inhibition | Enzyme Assay | Inhibits Angiotensin-Converting Enzyme | IC₅₀: 526.5 µM | [2] |

| Anti-asthmatic | Guinea Pig Tracheal Muscle | Relaxes tracheal smooth muscle | 0.046 and 0.092 mmol/L | |

Note: IC₅₀ values can vary significantly depending on the cell line, assay duration, and specific experimental conditions. [11]Researchers should perform their own dose-response experiments to determine the IC₅₀ for their system.

References

- 1. This compound | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19773-24-1 | Antibacterial | MOLNOVA [molnova.com]

- 3. Buy this compound | 19773-24-1 [smolecule.com]

- 4. apexbt.com [apexbt.com]

- 5. biocrick.com [biocrick.com]

- 6. broadpharm.com [broadpharm.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. kumc.edu [kumc.edu]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying Peimisine-Induced Apoptosis using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peimisine, a natural isosteroid alkaloid derived from the bulbs of Fritillaria species, has demonstrated significant pharmacological potential, including anti-inflammatory and anti-tumor activities.[1][2] Emerging research highlights its ability to inhibit the growth and motility of various cancer cells and induce programmed cell death, or apoptosis.[1] This makes this compound a compound of interest in oncology and drug development.

This application note provides a detailed protocol for quantifying this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) assay with flow cytometry. Apoptosis is a highly regulated process essential for tissue homeostasis.[3] A key early indicator of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

This compound-Induced Apoptosis Signaling Pathways

Studies have shown that this compound can induce apoptosis in cancer cells, such as prostate cancer and osteosarcoma, through multiple signaling pathways. A primary mechanism involves the disruption of intracellular calcium homeostasis.[1] this compound treatment can increase intracellular Ca²⁺ concentration, leading to the phosphorylation and activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK).[1] Another identified pathway involves the generation of Reactive Oxygen Species (ROS), which also leads to the activation of the JNK signaling pathway, ultimately triggering the mitochondrial apoptosis cascade.[5][6] This cascade is characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7]

Caption: this compound-induced apoptosis signaling pathways.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol provides a general framework for assessing this compound-induced apoptosis. Optimization may be required depending on the cell line and experimental conditions.

Materials and Reagents

| Material/Reagent | Supplier Example | Notes |

| Cell Culture Medium & FBS | Standard suppliers | Appropriate for the cell line used. |

| This compound | N/A | Dissolve in a suitable solvent (e.g., DMSO). |

| Phosphate-Buffered Saline (PBS) | Standard suppliers | Calcium and Magnesium-free. |

| Trypsin-EDTA | Standard suppliers | For adherent cells. |

| Annexin V-FITC Apoptosis Kit | e.g., Abcam (ab14085), Thermo Fisher, Bio-Techne | Kits typically include Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer. |

| Flow Cytometry Tubes | Standard suppliers | 5 mL polypropylene tubes (12x75 mm).[8] |

| Flow Cytometer | N/A | Equipped with appropriate lasers and filters for FITC and PI detection. |

Experimental Workflow

The overall experimental process involves cell culture and treatment, harvesting, staining with Annexin V and PI, and finally, analysis by flow cytometry.

Caption: Experimental workflow for the apoptosis assay.

Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and allow them to adhere and grow for 24 hours. A typical density is 1-5 x 10⁵ cells/mL.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO) and an untreated control.

-